Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the synthesis of Methyl 3-hydroxy-4-methoxybenzoate involves the alkylation of starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Chemical Reactions Analysis
Thiophene-based analogs have been synthesized through various methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different reagents to produce a variety of thiophene derivatives .Scientific Research Applications
Physico-Chemical Properties and Beta-Adrenolytic Activity
Research has delved into the physico-chemical properties of compounds structurally similar to "Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate", such as derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates. These compounds exhibit potential ultra-short beta-adrenolytic activity, with studies aiming to understand the relationship between their structure and biological activity. Parameters like lipophilicity, surface activity, and adsorbability have been measured to aid in the quantitative structure-activity study (Stankovicová et al., 2014).
Photophysical Properties
The synthesis and photophysical properties of derivatives have been studied, revealing the impact of substituent groups on luminescence properties. For instance, the introduction of methoxy and cyano groups to the thiophenyl moiety results in distinct characters in luminescence properties, depending on the substituted group. These findings are crucial for understanding the electronic and structural factors influencing the photophysical behavior of these compounds (Kim et al., 2021).
Liquid Crystalline Properties
The formation of thermotropic and lyotropic smectic and columnar liquid crystalline phases by certain derivatives showcases the diversity of applications these compounds can have in material science. The microsegregation of hydrophilic regions from aromatic segments, even in the absence of a flexible alkyl chain, highlights the potential for novel liquid crystalline materials (Kölbel et al., 1998).
Synthesis and Biological Evaluation
Compounds similar in structure have been synthesized and evaluated for their biological activity, including antimycobacterial properties. The studies conducted demonstrate the potential therapeutic applications of these compounds, highlighting their significance in drug discovery and development (Tengler et al., 2013).
Chemosensors
The development of novel anion sensors based on derivatives of this compound emphasizes the importance of these compounds in analytical chemistry. Such sensors have been reported for their spectroscopic and colorimetric properties, particularly for fluoride sensing, showcasing the versatility of these compounds in developing sensitive and selective detection methods (Ma et al., 2013).
Future Directions
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of “Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate” and similar compounds may continue to be a significant area of research in the future.
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(21,9-12-7-8-23-10-12)11-18-15(19)13-3-5-14(6-4-13)16(20)22-2/h3-8,10,21H,9,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRPOLYAUMDIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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